L-Proline,N-[1-carboxy-5-[[[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-1H-indol-2-yl]carbonyl]amino]pentyl]alanyl-
Overview
Description
L-Proline,N-[1-carboxy-5-[[[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-1H-indol-2-yl]carbonyl]amino]pentyl]alanyl- is a complex organic compound with a molecular formula of C29H43N5O8. This compound is characterized by its intricate structure, which includes an indole ring, a carboxylic acid group, and an alanylproline moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Scientific Research Applications
L-Proline,N-[1-carboxy-5-[[[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-1H-indol-2-yl]carbonyl]amino]pentyl]alanyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways involved in disease.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrially relevant compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline,N-[1-carboxy-5-[[[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-1H-indol-2-yl]carbonyl]amino]pentyl]alanyl- typically involves multiple steps, starting from readily available starting materials. The process generally includes:
Formation of the Indole Ring: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Hydroxy and Isopropylamino Groups: The hydroxy group is introduced via a hydroxylation reaction, while the isopropylamino group is added through an amination reaction.
Coupling with Alanylproline: The final step involves coupling the indole derivative with alanylproline using peptide coupling reagents such as carbodiimides (e.g., EDCI) in the presence of a base like N-methylmorpholine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated peptide synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
L-Proline,N-[1-carboxy-5-[[[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-1H-indol-2-yl]carbonyl]amino]pentyl]alanyl- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: N-methylmorpholine, triethylamine.
Peptide Coupling Reagents: EDCI, DCC.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the carbonyl groups yields alcohols.
Mechanism of Action
The mechanism of action of L-Proline,N-[1-carboxy-5-[[[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-1H-indol-2-yl]carbonyl]amino]pentyl]alanyl- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(1-Carboxy-5-(4-(2-hydroxy-3-aminopropoxy)-1H-indole-2-carboxamido)pentyl)alanylproline: Similar structure but lacks the isopropyl group.
N-(1-Carboxy-5-(4-(2-hydroxy-3-isopropylaminopropoxy)-1H-indole-2-carboxamido)pentyl)glycylproline: Similar structure but contains glycyl instead of alanyl.
Uniqueness
L-Proline,N-[1-carboxy-5-[[[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-1H-indol-2-yl]carbonyl]amino]pentyl]alanyl- is unique due to the presence of both the indole ring and the alanylproline moiety, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-1-[2-[[1-carboxy-5-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1H-indole-2-carbonyl]amino]pentyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43N5O8/c1-17(2)31-15-19(35)16-42-25-11-6-9-21-20(25)14-23(33-21)26(36)30-12-5-4-8-22(28(38)39)32-18(3)27(37)34-13-7-10-24(34)29(40)41/h6,9,11,14,17-19,22,24,31-33,35H,4-5,7-8,10,12-13,15-16H2,1-3H3,(H,30,36)(H,38,39)(H,40,41)/t18?,19?,22?,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLLRLKRCYZTES-PBKHYBTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=C(N2)C(=O)NCCCCC(C(=O)O)NC(C)C(=O)N3CCCC3C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=C(N2)C(=O)NCCCCC(C(=O)O)NC(C)C(=O)N3CCC[C@H]3C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00908259 | |
Record name | N-{1-Carboxy-5-[(4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}-1H-indole-2-carbonyl)amino]pentyl}alanylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00908259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103221-88-1 | |
Record name | BW-A 575C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103221881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{1-Carboxy-5-[(4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}-1H-indole-2-carbonyl)amino]pentyl}alanylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00908259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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